An In-Depth Technical Guide to the Chemical Properties of Bromo-PEG1-NH2 Hydrobromide
An In-Depth Technical Guide to the Chemical Properties of Bromo-PEG1-NH2 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG1-NH2 hydrobromide is a heterobifunctional linker molecule integral to the fields of bioconjugation and medicinal chemistry, particularly in the burgeoning area of targeted protein degradation. As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it serves as a molecular bridge, connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The inclusion of a short polyethylene glycol (PEG) unit enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3][4]
This technical guide provides a comprehensive overview of the known chemical properties of Bromo-PEG1-NH2 hydrobromide, including its physicochemical characteristics, reactivity, and stability. It also outlines generalized experimental protocols for its use in bioconjugation and provides visualizations of key reaction pathways and workflows.
Physicochemical Properties
The distinct chemical functionalities at either end of the Bromo-PEG1-NH2 hydrobromide molecule govern its reactivity, while the central PEG spacer influences its physical properties. Quantitative data for this specific molecule is not extensively published; therefore, data from the closely related compound 2-bromoethylamine hydrobromide is included for reference where noted.
Table 1: General and Physicochemical Properties of Bromo-PEG1-NH2 Hydrobromide
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-bromoethoxy)ethan-1-amine;hydrobromide | [5] |
| CAS Number | 2287287-20-9 | [1][5] |
| Molecular Formula | C4H11Br2NO | [] |
| Molecular Weight | 248.94 g/mol | [] |
| Appearance | White to beige crystalline powder or crystals (inferred from 2-bromoethylamine hydrobromide) | [7] |
| Melting Point | 172-176 °C (for 2-bromoethylamine hydrobromide) | [7] |
| Solubility | Water: >500 g/L at 20°C (for 2-bromoethylamine hydrobromide) | [7] |
| Generally soluble in polar organic solvents like DMSO and DMF (inferred from similar PEG linkers) | ||
| pKa | Not specified (The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkyl amines) |
Reactivity and Stability
Bromo-PEG1-NH2 hydrobromide possesses two distinct reactive functional groups: a primary amine (-NH2) and a bromo (-Br) group. This dual reactivity allows for sequential and controlled conjugation to two different molecules.
The bromo group is an excellent leaving group and is susceptible to nucleophilic substitution, particularly by soft nucleophiles like thiols (e.g., from cysteine residues in proteins). This reaction forms a stable thioether bond.[]
The primary amine group , present as an ammonium hydrobromide salt, can be deprotonated under basic conditions to the free amine, which is a potent nucleophile. It readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) or can be coupled directly to carboxylic acids using activating agents like EDC or HATU to form stable amide bonds.[]
The stability of the linkages formed depends on the reaction partner. Thioether and amide bonds are generally stable across a wide pH range. The PEG backbone itself is also chemically robust under typical physiological conditions.
Experimental Protocols
The following are generalized protocols for the two main types of reactions involving Bromo-PEG1-NH2 hydrobromide. Optimization of reaction conditions (e.g., stoichiometry, temperature, reaction time, and buffer composition) is typically required for specific applications.
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of the amine group of Bromo-PEG1-NH2 hydrobromide to a molecule containing a carboxylic acid using EDC and NHS as activating agents.
Materials:
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Bromo-PEG1-NH2 hydrobromide
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Carboxylic acid-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous, amine-free organic solvent (e.g., DMF, DMSO)
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Tertiary amine base (e.g., DIPEA, triethylamine)
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Reaction buffer (e.g., PBS at pH 7.2-8.0, if aqueous conditions are used)
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Quenching reagent (e.g., hydroxylamine)
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Purification system (e.g., HPLC, column chromatography)
Procedure:
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Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
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Activation of Carboxylic Acid:
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Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in the chosen solvent.
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Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-60 minutes to form the NHS ester.
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-
Coupling Reaction:
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Dissolve Bromo-PEG1-NH2 hydrobromide (1.5 equivalents) in the reaction solvent. Add the tertiary amine base (2-3 equivalents) to neutralize the hydrobromide and deprotonate the amine.
-
Add the Bromo-PEG1-NH2 solution to the activated carboxylic acid mixture.
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Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Quenching and Work-up:
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Quench any unreacted NHS ester by adding a small amount of an amine-containing reagent like hydroxylamine or Tris buffer.
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Dilute the reaction mixture with an appropriate solvent and perform an aqueous work-up to remove water-soluble byproducts.
-
-
Purification: Purify the product by a suitable chromatographic method.
Protocol 2: Thioether Bond Formation with a Thiol-Containing Molecule
This protocol outlines the reaction of the bromo group of a Bromo-PEG1-NH2 derivative (where the amine is protected) with a thiol-containing molecule. For the hydrobromide salt, the amine would typically be protected (e.g., with a Boc group) before this reaction to prevent side reactions.
Materials:
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(Amine-protected) Bromo-PEG1-NH2
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Thiol-containing molecule (e.g., a cysteine-containing peptide)
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Reaction buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)
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Reducing agent (e.g., TCEP) if reducing disulfide bonds is necessary
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Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Preparation of Thiol: If the thiol is part of a disulfide bond, dissolve the molecule in the reaction buffer and treat with a reducing agent like TCEP to expose the free thiol.
-
Coupling Reaction:
-
Dissolve the (amine-protected) Bromo-PEG1-NH2 in the reaction buffer.
-
Add the bromo-PEG linker to the thiol-containing molecule solution in a 5-20 fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification: Purify the conjugate using a suitable method to remove unreacted starting materials.
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Deprotection (if necessary): If the amine was protected, perform a deprotection step according to the nature of the protecting group (e.g., acidic conditions for Boc deprotection).
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using Bromo-PEG1-NH2 hydrobromide, highlighting its role as a bifunctional linker.
Caption: A generalized synthetic workflow for a PROTAC using Bromo-PEG1-NH2 hydrobromide.
Reaction Pathways
This diagram illustrates the two primary reaction pathways for Bromo-PEG1-NH2 hydrobromide.
Caption: Dual reactivity pathways of Bromo-PEG1-NH2 hydrobromide.
PROTAC Mechanism of Action
This diagram shows the general mechanism of action for a PROTAC, the intended application for Bromo-PEG1-NH2 hydrobromide.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
Bromo-PEG1-NH2 hydrobromide is a valuable chemical tool for the construction of complex biomolecules, most notably PROTACs. Its well-defined structure, featuring a hydrophilic PEG spacer and two distinct reactive termini, allows for a modular and efficient approach to synthesizing molecules with enhanced physicochemical properties. While specific quantitative data for this compound is limited in publicly accessible literature, its chemical behavior can be reliably inferred from its constituent functional groups and data on closely related molecules. The protocols and diagrams provided in this guide offer a foundational understanding for researchers looking to employ this versatile linker in their work.
